molecular formula C10H8BrNO4 B11755176 Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B11755176
M. Wt: 286.08 g/mol
InChI Key: IGPZIJKRPVQBHY-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS 214848-39-2) is a high-purity benzoxazine derivative with a molecular formula of C₁₀H₈BrNO₄ and a molecular weight of 286.08 g/mol . This compound is provided with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Benzoxazin-3-one scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse therapeutic potential . Recent research highlights the significance of such scaffolds in the development of small-molecule activators for SERCA2a, a cardiac calcium pump that is a promising therapeutic target for heart failure . Systematic structure-activity relationship (SAR) studies on related molecular frameworks are guiding the optimization of key pharmacophoric regions to develop next-generation therapies, positioning brominated benzoxazine derivatives as valuable intermediates in this discovery process . The bromine substituent on this scaffold offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of chemical space during hit-to-lead optimization campaigns. This product is intended for research and further manufacturing applications only and is not intended for direct human use . Please refer to the Safety Data Sheet (SDS) for proper handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO4

Molecular Weight

286.08 g/mol

IUPAC Name

methyl 5-bromo-3-oxo-4H-1,4-benzoxazine-7-carboxylate

InChI

InChI=1S/C10H8BrNO4/c1-15-10(14)5-2-6(11)9-7(3-5)16-4-8(13)12-9/h2-3H,4H2,1H3,(H,12,13)

InChI Key

IGPZIJKRPVQBHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)CO2

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

  • Solvent Selection : DMAC is preferred due to its high polarity and ability to dissolve both inorganic bases (e.g., K₂CO₃) and organic reactants.

  • Base Stoichiometry : A 5:1 molar ratio of K₂CO₃ to starting material ensures complete deprotonation of the hydroxyl and amine groups, facilitating efficient ring closure.

  • Reaction Duration : Extended reflux periods (7 hours) are critical for achieving yields >30%, as shorter durations lead to incomplete cyclization.

Oxidation of the Dihydrobenzoxazine Intermediate

The dihydrobenzoxazine intermediate must undergo oxidation to introduce the 3-oxo group. This step converts the saturated C3-N bond into a ketone, a transformation achieved using strong oxidizing agents.

Oxidation Protocols

  • Jones Reagent (CrO₃/H₂SO₄) : Effective for converting secondary alcohols to ketones but requires careful pH control to prevent over-oxidation.

  • Pyridinium Chlorochromate (PCC) : A milder alternative that selectively oxidizes alcohols to ketones in dichloromethane at room temperature, yielding 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-7-carboxylate with minimal side reactions.

  • Yields and Purity : Oxidation typically achieves >90% yield, with purity exceeding 97% after recrystallization.

Regioselective Bromination at Position 5

Introducing the bromine atom at position 5 of the aromatic ring is critical for achieving the target structure. Electrophilic aromatic substitution (EAS) is the most common approach, leveraging the directing effects of the oxazine ring’s substituents.

Bromination Methods

  • Direct Bromination with Br₂/FeBr₃ : The electron-donating oxygen atom in the oxazine ring directs electrophiles to the para position (C5). Reaction with bromine in the presence of FeBr₃ at 50°C for 2 hours achieves >80% regioselectivity.

  • N-Bromosuccinimide (NBS) : Under radical-initiated conditions (e.g., AIBN in CCl₄), NBS selectively brominates the C5 position without requiring a Lewis acid, simplifying purification.

Bromination of Pre-Functionalized Intermediates

An alternative strategy involves using methyl 4-amino-3-hydroxy-5-bromobenzoate as the starting material. Cyclization with 1,2-dibromoethane directly incorporates the bromine atom, eliminating the need for a separate bromination step. However, this method is limited by the commercial availability of the brominated precursor.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantages Challenges
Post-Cyclization Bromination 345–50%Flexibility in bromine positioningRequires stringent regioselectivity control
Pre-Brominated Starting Material 260–65%Streamlined processLimited precursor availability
Solventless Continuous Synthesis 355–60%Scalability for industrial productionHigh equipment costs

Data synthesized from.

Advanced Techniques and Industrial Adaptations

Solventless Synthesis via Extrusion

A patent by US5543516A describes a solventless method for benzoxazine synthesis using screw extruders. While initially designed for phenolic compounds, this approach can be adapted for methyl 5-bromo-3-oxo derivatives by:

  • Mixing methyl 4-amino-3-hydroxybenzoate with 1,2-dibromoethane and K₂CO₃.

  • Feeding the mixture into a twin-screw extruder heated to 120°C.

  • Collecting the cyclized product within 30 minutes, achieving 70% yield with minimal waste.

Catalytic Enhancements

The use of N,N-dimethylaminopyridine (DMAP) as a catalyst, as reported in CN116041273A, accelerates cyclization reactions by stabilizing transition states. Applying DMAP to the standard protocol reduces reaction time from 7 hours to 4 hours while maintaining yields >75%.

Quality Control and Characterization

Critical analytical data for the target compound include:

  • Molecular Weight : 286.08 g/mol (C₁₀H₈BrNO₄).

  • Melting Point : 240–242°C.

  • Spectroscopic Confirmation :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, Ar-H), 4.45 (t, 2H, OCH₂), 3.85 (s, 3H, COOCH₃), 3.30 (t, 2H, NCH₂).

    • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 670 cm⁻¹ (C-Br) .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester group at the 7th position undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for converting the ester into a more reactive carboxylic acid derivative.

Reaction Conditions

  • Reagents : 5% NaOH in ethanol

  • Temperature : Reflux at 65°C for 5 hours

  • Yield : 90%

Product
The reaction yields 3,4-dihydro-2H-benzo[b] oxazine-7-carboxylic acid .

Mechanism
The hydrolysis involves nucleophilic attack by hydroxide ions on the ester carbonyl, leading to the cleavage of the ester bond and formation of the carboxylate intermediate, which is later acidified to the carboxylic acid.

Formation of Acid Chloride

The carboxylic acid derivative can be further converted into an acid chloride using thionyl chloride (SOCl₂). This reaction enhances reactivity for subsequent coupling reactions.

Reaction Conditions

  • Reagents : SOCl₂ in THF with DMF as catalyst

  • Temperature : Reflux at 65°C for 2 hours

  • Yield : Reported as high (exact value unspecified)

Product
The reaction produces 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b] oxazine-7-carbonyl chloride , which is reactive toward nucleophiles.

Substitution Reactions (Inferred from Structural Analogy)

While explicit data from provided sources is limited, the bromine atom at position 5 suggests potential for nucleophilic aromatic substitution under strongly basic conditions. Similar benzo[b] oxazine derivatives undergo substitution reactions with nucleophiles like methoxide or amines.

Inferred Conditions

  • Reagents : Sodium methoxide or other strong bases

  • Solvent : Polar aprotic solvents (e.g., DMF)

  • Product : Substituted derivatives (e.g., methoxy or amino groups at position 5).

Oxidation and Reduction (Inferred from Functional Groups)

The oxazine ring and carbonyl group may participate in redox reactions:

  • Oxidation : Potential oxidation of the oxazine ring or carbonyl group using agents like potassium permanganate.

  • Reduction : Reduction of the carbonyl group (3-oxo) to form a methylene bridge using reagents like LiAlH₄.

Comparison of Reaction Types

Reaction TypeReagents/ConditionsKey ProductSource
Hydrolysis5% NaOH, EtOH, reflux at 65°C for 5h3,4-Dihydro-2H-benzo[b] oxazine-7-carboxylic acid
Acid Chloride FormationSOCl₂, THF, DMF, reflux at 65°C for 2h4-(2,2-Dichloroacetyl)-benzo[b] oxazine-7-carbonyl chloride
SubstitutionStrong bases (e.g., NaOMe)Substituted derivatives (e.g., methoxy)Inferred

Scientific Research Applications

Medicinal Chemistry Applications

1. Glycogen Synthase Kinase 3 Beta Inhibition
One of the prominent applications of this compound is its role as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a critical target in the treatment of various diseases, including Alzheimer's disease and cancer. A study demonstrated that derivatives of benzoxazine compounds were screened for GSK-3β inhibition, highlighting their potential as therapeutic agents. The compound's structural characteristics enable it to interact effectively with the GSK-3β enzyme, leading to significant inhibition in cell-based assays .

2. Anticancer Activity
Research has indicated that compounds similar to methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate exhibit anticancer properties. For instance, a study involving the synthesis of various benzoxazine derivatives showed promising results against different cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving starting materials such as anthranilic acid and various electrophiles. The synthesis routes often focus on optimizing yield and purity while minimizing reaction time and byproducts .

Data Table: Comparison of Biological Activities

Compound NameTargetIC50_{50} Value (μM)Reference
This compoundGSK-3β1.6
F389-0663 (related compound)GSK-3β1.6
Other Benzoxazine DerivativesVarious Cancer Cell LinesVaries by Compound

Case Studies

Case Study 1: GSK-3β Inhibition
In a detailed investigation of GSK-3β inhibitors, methyl 5-bromo derivatives were subjected to molecular docking studies revealing strong binding affinities. The study utilized a library of compounds to identify those with the highest potential for therapeutic development against neurodegenerative diseases .

Case Study 2: Anticancer Screening
Another study focused on the anticancer activity of various benzoxazine derivatives. The results indicated that specific modifications to the methyl group significantly enhanced cytotoxicity against breast cancer cell lines. This highlights the importance of structure-function relationships in drug design .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 314.14 g/mol .
  • Purity: 98% (commercial grade) .
  • Storage: Requires controlled conditions due to its lab-specific use .

Comparison with Structurally Similar Compounds

Structural Analogs of Benzoxazine Derivatives

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Notable Properties
Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (Target) Br (C5), OXO (C3), COOCH3 (C7) 314.14 Bromo, ketone, ester High purity (98%); lab use only
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate Br (C5), COOCH3 (C7) 272.10 Bromo, ester Lower molecular weight; no ketone
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate COOCH3 (C7) ~230 (estimated) Ester Synthesized via column chromatography
Methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate CH3 (C2), OXO (C3), COOCH3 (C7) Not reported Methyl, ketone, ester Steric effects from C2 methyl group
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Br (C6) ~217 (estimated) Bromo Similarity score: 0.83 vs. target

Functional Group Impact on Properties

  • The absence of bromo in analogs like Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate reduces electrophilicity .
  • Oxo Group : Introduces hydrogen-bonding capacity and rigidity. Analogs lacking this group (e.g., Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate) may exhibit higher conformational flexibility .
  • Carboxylate Ester : Improves solubility; present in all compared compounds except 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine .

Comparison with Benzothiazine Derivatives

Benzothiazines (e.g., derivatives in ) replace the oxygen atom in the oxazine ring with sulfur. Key differences:

  • Biological Activity : Benzothiazines demonstrate antimicrobial and anticancer properties due to their ability to interact with microbial enzymes or DNA . The target compound’s bioactivity remains unstudied but may differ due to its oxazine core.

Thermal and Spectral Properties

  • Melting Points : The benzodithiazine analog in exhibits a high melting point (310–311 °C dec.), attributed to strong intermolecular hydrogen bonding from hydroxyl groups. The target compound’s thermal stability is unreported but likely lower due to fewer polar groups .
  • Spectroscopic Data : IR and NMR spectra for analogs (e.g., ) highlight carbonyl (1715 cm⁻¹) and sulfonyl (1130–1330 cm⁻¹) absorptions, while the target’s ester and ketone groups would show distinct C=O stretches (~1700 cm⁻¹) .

Biological Activity

Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C12_{12}H12_{12}BrN O4_4
  • Molecular Weight : 314.13 g/mol
  • CAS Number : 2131192-04-4

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazines, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain benzothiazine derivatives can inhibit the growth of various bacterial strains and fungi at low concentrations . This suggests potential applications in developing new antimicrobial agents.

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators . The compound's structure allows it to interact with cellular targets effectively, leading to reduced viability of tumor cells.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases . The ability to modulate inflammatory pathways makes it a candidate for further investigation in chronic inflammatory conditions.

Case Studies and Research Findings

StudyFindings
Torres-García et al. (2016)Found that benzothiazine derivatives showed significant antimicrobial activity against resistant strains .
ResearchGate Publication (2019)Demonstrated the compound's ability to induce apoptosis in various cancer cell lines .
VCU Scholars Compass (2020)Reported on the anti-inflammatory properties and cytokine modulation by the compound .

Q & A

What are the common synthetic routes for preparing Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. For example, analogous benzo[b][1,4]oxazine derivatives are synthesized via condensation of methyl 4-amino-3-hydroxybenzoate with dibromoethane under reflux in DMAC with anhydrous K₂CO₃ as a base, followed by purification via column chromatography . Bromination at the 5-position can be achieved using brominating agents (e.g., NBS or Br₂) under controlled conditions. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of bromine sources), and using inert atmospheres to prevent oxidation byproducts .

How do substituents at the 5-position (e.g., bromine) influence the reactivity and biological activity of benzo[b][1,4]oxazine derivatives?

Level: Advanced
Methodological Answer:
Substituents like bromine at the 5-position enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. For instance, 6-bromo-3-oxo derivatives serve as intermediates for introducing aryl/heteroaryl groups via palladium-catalyzed coupling . Biologically, bromine can improve binding affinity to target proteins by enhancing hydrophobic interactions. However, bulky substituents may reduce activity, as seen in antiproliferative studies where aryl groups decreased potency compared to smaller halogens . Computational tools (e.g., molecular docking) are recommended to predict steric and electronic effects .

What analytical techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm regioselective bromination and oxazine ring formation (e.g., characteristic shifts for carbonyl at δ 160–170 ppm) .
  • LC-MS : To verify molecular weight (expected [M+H]⁺ ~314.0) and detect impurities.
  • Elemental Analysis : Validates purity (>95%) and stoichiometry .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous compounds .

How can structural modifications of the benzo[b][1,4]oxazine scaffold improve its pharmacokinetic properties (e.g., solubility, bioavailability)?

Level: Advanced
Methodological Answer:
Strategies include:

  • Hydrophilic Substituents : Introducing polar groups (e.g., hydroxyl, amidines) at the 7-position enhances water solubility. For example, amidine derivatives of related oxazines showed improved solubility (3–5 mg/mL) as hydrochloride salts .
  • Bioisosteric Replacement : Replacing bromine with fluorine reduces molecular weight while retaining electronegativity, potentially improving membrane permeability .
  • QSAR Modeling : Optimizing logP (target range 1.5–2.0) balances solubility and bioavailability. Ethyl/isopropyl groups at the 2- and 4-positions in related compounds maximized Na/H exchange inhibition (IC₅₀: 0.036–0.073 µM) .

How should researchers address contradictions in biological activity data for structurally similar benzo[b][1,4]oxazine derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or subtle structural differences. For example, while benzamidine derivatives exhibit thrombin inhibition, triazolopyridazine-substituted analogs lose this activity but gain antiproliferative effects . To resolve discrepancies:

Standardize Assays : Use identical cell lines (e.g., HUVEC for endothelial proliferation) and controls.

Structural Analysis : Compare crystal structures or DFT calculations to identify conformational changes affecting binding.

Meta-Analysis : Cross-reference published SAR data (e.g., IC₅₀ values in thrombin vs. antiproliferative assays) to identify trends .

What are the key intermediates in the multi-step synthesis of Methyl 5-bromo-3-oxo derivatives, and how are they purified?

Level: Basic
Methodological Answer:
Critical intermediates include:

  • Methyl 4-amino-3-hydroxybenzoate : Prepared via esterification of 4-amino-3-hydroxybenzoic acid, purified via recrystallization in ethanol .
  • 3-Oxo-3,4-dihydro precursor : Cyclized using dibromoethane, with K₂CO₃ removed via vacuum filtration and the product isolated via ethyl acetate/petroleum ether chromatography .
  • Brominated Intermediate : Purified using silica gel columns (hexane:ethyl acetate 4:1) to separate mono- vs. di-brominated byproducts .

How do researchers validate the biological target engagement of benzo[b][1,4]oxazine derivatives in vitro?

Level: Advanced
Methodological Answer:

  • Enzyme Assays : Direct measurement of inhibition (e.g., thrombin amidolytic activity for antithrombotic compounds) using chromogenic substrates like S-2238 .
  • Cellular Uptake Studies : Radiolabeled derivatives (e.g., ³H or ¹⁴C) quantify intracellular accumulation.
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry determines binding kinetics (KD, Kon/Koff) to targets like URAT1 .

What safety protocols are essential when handling this compound?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in sealed containers under nitrogen at –20°C to prevent degradation .

How can computational methods guide the design of novel benzo[b][1,4]oxazine-based inhibitors?

Level: Advanced
Methodological Answer:

  • Docking Simulations : Predict binding poses to targets like Na/H exchangers using AutoDock Vina or Schrödinger .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP inhibition, and hERG liability .

What are the limitations of current synthetic methodologies for benzo[b][1,4]oxazines, and how can they be overcome?

Level: Advanced
Methodological Answer:

  • Low Yields : Cyclization steps often yield <50% due to side reactions. Microwave-assisted synthesis reduces reaction time and improves efficiency .
  • Regioselectivity Issues : Bromination may produce isomers. Directed ortho-metalation (DoM) with directing groups (e.g., esters) ensures precise functionalization .
  • Scalability : Transition from batch to flow chemistry enhances reproducibility for gram-scale production .

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